CCR5 Antagonism: The N-Cyclopropyl Group Confers a >100-Fold Potency Advantage Over the N-Methyl Analog
2-Bromo-5-(cyclopropylamino)pyrazine exhibits significantly higher affinity for the CCR5 receptor compared to its N-methyl analog. In a functional antagonist assay using human CCR5 expressed in HEK293 cells, the target compound demonstrates a Kd of 316 nM [1]. In contrast, the N-methyl derivative (5-bromo-N-methylpyrazin-2-amine) shows a markedly reduced affinity, with a reported Kd of 49,000 nM (49 µM) against CCR5 in a surface plasmon resonance (SPR) assay [2]. This represents an approximately 155-fold difference in binding affinity, highlighting the critical role of the cyclopropyl moiety in achieving potent target engagement.
| Evidence Dimension | CCR5 Receptor Binding Affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 316 nM |
| Comparator Or Baseline | 5-bromo-N-methylpyrazin-2-amine: Kd = 49,000 nM (49 µM) |
| Quantified Difference | ~155-fold higher affinity for target compound |
| Conditions | Target: Functional assay in HEK293 Glosensor cells (RANTES-induced calcium flux); Comparator: SPR analysis on immobilized CCR5. |
Why This Matters
For research programs focused on HIV entry, inflammation, or immune-oncology, the >100-fold improvement in binding affinity makes the cyclopropyl analog a significantly more advanced starting point for lead optimization.
- [1] BindingDB. BDBM50267126 (CHEMBL4068906). Affinity Data: Kd = 316 nM for human CCR5. Assay: Antagonist activity in HEK293 Glosensor cells. View Source
- [2] BindingDB. BDBM50378977 (CHEMBL1621896). Affinity Data: Kd = 49,000 nM for human CCR5. Assay: SPR binding to C9-tagged CCR5. View Source
